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Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Dideuteriomethanone, also known as deuterated formaldehyde or formaldehyde-d2, is a

stable isotope-labeled form of formaldehyde with the chemical formula CD₂O. With the CAS

number 1664-98-8, this compound has become an invaluable tool in various scientific

disciplines, including proteomics, mechanistic studies, and atmospheric chemistry. Its utility

stems from the mass difference between deuterium and protium, which allows for sensitive

detection and quantification in mass spectrometry-based applications and provides insights into

reaction mechanisms through the kinetic isotope effect. This technical guide provides a

comprehensive overview of the physicochemical properties, synthesis, spectroscopic

characterization, and key applications of Dideuteriomethanone, with a focus on its use in

quantitative proteomics.

Physicochemical Properties
Dideuteriomethanone is a colorless compound, often supplied as a solution in deuterium

oxide (D₂O) or water (H₂O), typically at a concentration of 20% w/w.[1][2][3] While it shares

many properties with its non-deuterated counterpart, the presence of deuterium atoms leads to

slight differences in its physical characteristics.
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Property Value Source

Molecular Formula CD₂O [4]

Molecular Weight 32.04 g/mol [1][4]

CAS Number 1664-98-8 [4]

Appearance Colorless liquid (as a solution) [5]

Isotopic Purity Typically ≥98 atom % D

Note: Due to its reactive nature and tendency to polymerize, properties like boiling and melting

points are not typically reported for the isolated monomer but rather for its solutions.

Synthesis
The synthesis of Dideuteriomethanone generally involves the use of deuterated reagents to

introduce deuterium atoms into a formaldehyde precursor. A common method is the oxidation

of deuterated methanol (CD₃OD). Another approach involves the reduction of a suitable

carbonyl compound with a deuterated reducing agent, followed by oxidation to the aldehyde.

The primary goal of any synthetic route is to achieve high isotopic enrichment and chemical

purity.

Spectroscopic Data
The characterization of Dideuteriomethanone relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The most informative NMR technique for Dideuteriomethanone is ¹³C NMR. The

carbon atom, being directly bonded to two deuterium atoms, exhibits a characteristic splitting

pattern. Due to the spin (I=1) of the deuterium nucleus, the carbon signal is split into a

quintet (a 1:2:3:2:1 pattern) by coupling to the two deuterium atoms. The typical chemical

shift for the carbonyl carbon in formaldehyde and its derivatives is in the downfield region of

the spectrum.

Infrared (IR) Spectroscopy
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The IR spectrum of Dideuteriomethanone is distinct from that of formaldehyde due to the

heavier mass of the deuterium atoms. The vibrational frequencies of the C-D bonds are at

lower wavenumbers compared to the C-H bonds in formaldehyde. Key vibrational modes

include the C=O stretch and various C-D bending and stretching modes.[6][7]

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the

isotopic purity of Dideuteriomethanone. The molecular ion peak will appear at an m/z

corresponding to the mass of the deuterated molecule (approximately 32.04 Da). The

fragmentation pattern can also be analyzed to confirm the structure.

Experimental Protocol: Quantitative Proteomics via
Stable Isotope Dimethyl Labeling
One of the most significant applications of Dideuteriomethanone is in quantitative proteomics,

specifically through a technique called stable isotope dimethyl labeling (SIDL).[8] This method

allows for the relative quantification of proteins in different samples. The following is a

generalized protocol for this application.[9][10][11]

Objective: To relatively quantify proteins between two different cell lysates (e.g., control vs.

treated).

Materials:

Dideuteriomethanone (CD₂O) solution (heavy label)

Formaldehyde (CH₂O) solution (light label)

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

Ammonium bicarbonate buffer

Dithiothreitol (DTT)

Iodoacetamide (IAA)
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Trypsin (proteomics grade)

Quenching solution (e.g., ammonia or glycine)

C18 solid-phase extraction (SPE) cartridges

LC-MS/MS system

Methodology:

Protein Extraction and Digestion:

Lyse cells from control and treated samples to extract proteins.

Quantify protein concentration using a standard assay (e.g., BCA).

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

Digest proteins into peptides overnight using trypsin.

Stable Isotope Dimethyl Labeling:

Desalt the peptide samples using C18 SPE cartridges.

To the control peptide sample, add the "light" formaldehyde (CH₂O) solution and the

reducing agent (e.g., NaBH₃CN).

To the treated peptide sample, add the "heavy" Dideuteriomethanone (CD₂O) solution

and the reducing agent.

Allow the labeling reaction to proceed at room temperature. The reaction results in the

dimethylation of the N-terminus of each peptide and the ε-amino group of lysine residues.

Quench the reaction by adding the quenching solution.

Sample Mixing and Analysis:

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
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Desalt the mixed sample again using a C18 SPE cartridge.

Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide

peaks separated by a specific mass difference corresponding to the isotopic labels. The

ratio of the peak intensities for each pair reflects the relative abundance of that peptide

(and thus its parent protein) in the original samples.

Visualization
Below is a Graphviz diagram illustrating the experimental workflow for stable isotope dimethyl

labeling in quantitative proteomics.

Caption: Workflow for Quantitative Proteomics using Stable Isotope Dimethyl Labeling.

Conclusion
Dideuteriomethanone is a versatile and powerful tool for modern scientific research. Its

primary application in stable isotope dimethyl labeling has revolutionized quantitative

proteomics by providing a cost-effective and reliable method for comparing protein

abundances. The continued development of methodologies and instrumentation will likely

expand the applications of Dideuteriomethanone and other stable isotope-labeled compounds

in drug discovery, diagnostics, and fundamental biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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